molecular formula C6H3BrN2 B2597283 2-Bromo-6-isocyanopyridine CAS No. 1313435-40-3

2-Bromo-6-isocyanopyridine

Cat. No.: B2597283
CAS No.: 1313435-40-3
M. Wt: 183.008
InChI Key: IVQGDEWHHLWZGB-UHFFFAOYSA-N
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Description

2-Bromo-6-isocyanopyridine is a versatile compound known for its unique reactivity and stability. It is a member of the isocyanide family, which is characterized by the presence of a functional group with a nucleophilic and electrophilic terminal carbon. This compound has gained attention due to its applications in multicomponent reactions and its role as a convertible isocyanide .

Chemical Reactions Analysis

2-Bromo-6-isocyanopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, aldehydes, carboxylic acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromo-6-isocyanopyridine involves its ability to act as a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Bromo-6-isocyanopyridine is unique among isocyanides due to its stability and reactivity. Similar compounds include:

  • 2-Isocyanopyrimidine
  • 2-Acylphenylisocyanides
  • o-Isocyanobenzaldehyde

Compared to these compounds, this compound offers a balance of nucleophilicity and leaving group capacity, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-bromo-6-isocyanopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQGDEWHHLWZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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